6-Quinolinecarbonitrile, 8-bromo-
Overview
Description
6-Quinolinecarbonitrile, 8-bromo- is a chemical compound belonging to the quinoline family. It is a heterocyclic organic compound that contains a quinoline ring with a cyano group (-CN) and a bromine atom (-Br) attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolinecarbonitrile, 8-bromo- typically involves the bromination of quinolinecarbonitrile. The reaction conditions include the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale bromination process. This involves the continuous flow of quinolinecarbonitrile and bromine through a reactor, with precise control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Quinolinecarbonitrile, 8-bromo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinolinecarbonitrile derivatives with higher oxidation states.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted quinolinecarbonitrile derivatives.
Scientific Research Applications
6-Quinolinecarbonitrile, 8-bromo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-Quinolinecarbonitrile, 8-bromo- exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group (-CN) and bromine atom (-Br) play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparison with Similar Compounds
6-Quinolinecarbonitrile, 8-chloro-
6-Quinolinecarbonitrile, 8-fluoro-
Properties
IUPAC Name |
8-bromoquinoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-5-7(6-12)4-8-2-1-3-13-10(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPUZUFNPYAXDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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